An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-chloropyridine-2-carboxylic acid
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-chloropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyridine-2-carboxylic acid, a halogenated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the carboxylic acid group and the bromo and chloro substituents on the pyridine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-5-chloropyridine-2-carboxylic acid, alongside detailed experimental protocols for their determination, ensuring scientific integrity and empowering researchers with the knowledge to confidently work with this important chemical entity.
Core Physical Characteristics
| Physical Property | Value | Source(s) |
| CAS Number | 1189513-50-5 | [1][2][3] |
| Molecular Formula | C₆H₃BrClNO₂ | [2][3] |
| Molecular Weight | 236.45 g/mol | [2] |
| Appearance | Colorless crystal / White solid | [1] |
| Boiling Point | 330.106 °C at 760 mmHg | [4] |
| Flash Point | 153.443 °C | [4] |
| Solubility | Soluble in methanol and dimethylformamide. | [1] |
Experimental Determination of Physical Properties
The following sections detail standardized, field-proven methodologies for determining key physical properties of 3-Bromo-5-chloropyridine-2-carboxylic acid. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a crystalline solid like 3-Bromo-5-chloropyridine-2-carboxylic acid, a sharp melting range (typically less than 1°C) is indicative of high purity.
Experimental Protocol:
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Sample Preparation: A small amount of the crystalline 3-Bromo-5-chloropyridine-2-carboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A rapid initial heating can be employed to determine an approximate range, followed by a slower, more precise measurement.
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Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the sample.
Causality of Experimental Choices:
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Fine Grinding and Tight Packing: Ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.
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Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing a lag that could lead to an erroneously high and broad melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of 3-Bromo-5-chloropyridine-2-carboxylic acid in various solvents is crucial for its use in synthesis, purification, and formulation.
Experimental Protocol (Qualitative):
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure: To approximately 1 mL of the chosen solvent in a test tube, add a small, accurately weighed amount (e.g., 10 mg) of 3-Bromo-5-chloropyridine-2-carboxylic acid.
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Observation: The mixture is agitated at a constant temperature (e.g., 25 °C) and visually inspected for dissolution. The compound is classified as soluble, partially soluble, or insoluble.
Experimental Protocol (Quantitative - Shake-Flask Method):
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Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Causality of Experimental Choices:
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Equilibration Time: A sufficient equilibration period is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium, providing an accurate measure of the intrinsic solubility.
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Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature is critical for reproducible and meaningful results.
Caption: Workflows for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This value is critical for understanding the compound's ionization state at different pH values, which influences its solubility, lipophilicity, and biological activity.
Experimental Protocol (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of 3-Bromo-5-chloropyridine-2-carboxylic acid is dissolved in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality of Experimental Choices:
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Standardized Titrant: The accuracy of the pKa determination is directly dependent on the accurate concentration of the titrant.
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Calibrated pH Meter: Precise pH measurements are essential for constructing an accurate titration curve and determining the pKa.
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Half-Equivalence Point: At this point in the titration, the concentrations of the protonated (acid) and deprotonated (conjugate base) forms of the compound are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Caption: Workflow for pKa Determination.
Spectroscopic Characterization
While specific experimental spectra for 3-Bromo-5-chloropyridine-2-carboxylic acid are not widely published, the expected spectral characteristics based on its structure are outlined below. These serve as a guide for researchers in confirming the identity and purity of their samples.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (typically 165-185 ppm). The chemical shifts of the five pyridine ring carbons will be influenced by the attached substituents.
FTIR Spectroscopy
The infrared spectrum will provide key information about the functional groups present. Characteristic absorptions are expected for:
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O-H stretch of the carboxylic acid: A very broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch of the carboxylic acid: A strong, sharp absorption typically between 1700-1725 cm⁻¹.
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C-Br and C-Cl stretches: These will appear in the fingerprint region of the spectrum.
Safety and Handling
3-Bromo-5-chloropyridine-2-carboxylic acid should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 3-Bromo-5-chloropyridine-2-carboxylic acid and the experimental methodologies for their determination. By adhering to these protocols and understanding the underlying scientific principles, researchers and drug development professionals can ensure the quality and integrity of their work with this valuable synthetic intermediate. The availability of precise, experimentally determined physical and spectral data is crucial for advancing the application of this compound in the discovery of new therapeutics.
References
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AOBChem. 3-Bromo-5-chloropyridine-2-carboxylic acid. [Link]
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Aladdin Scientific. 3-Bromo-5-chloropyridine-2-carboxylic acid, min 98%, 1 gram. [Link]
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PubChem. 3-bromo-5-chloropyridin-2-amine. [Link]
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PubChem. 3-Amino-5-bromopyridine-2-carboxylic acid. [Link]
- Google Patents.
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PubChem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]
